![molecular formula C12H11N7O2 B2655446 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034506-06-2](/img/structure/B2655446.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound of interest due to its unique structural properties and potential applications in various scientific fields. Its intricate molecular framework suggests a range of possible interactions and reactivities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide typically involves multi-step reactions that start with the formation of the benzotriazine core, followed by the attachment of the triazole moiety and the carboxamide group. Common reagents include:
Precursors for benzotriazine synthesis.
Triazole formation via Huisgen cycloaddition.
Carboxamide group incorporation through amide bond formation.
Industrial Production Methods
While large-scale industrial production of this specific compound may be less common, analogous compounds are synthesized using automated batch reactors ensuring high yields and purity through meticulous control of reaction conditions such as temperature, pH, and solvent selection.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions, such as:
Oxidation: : Modifying the oxidation state of the triazole or benzotriazine units.
Reduction: : Reducing functional groups to obtain different chemical states.
Substitution: : Introducing new substituents on the triazole or benzotriazine rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride.
Substitution: : Halogenated compounds and bases under mild conditions.
Major Products
These reactions can yield varied products, including different substituted triazole and benzotriazine derivatives, each with unique properties.
Applications De Recherche Scientifique
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide has significant applications in:
Chemistry: : As a precursor for synthesizing novel organic compounds.
Biology: : Inhibitors or modulators of biological pathways.
Medicine: : Potential therapeutic agents, especially in targeting specific proteins or enzymes.
Industry: : Catalysts or intermediates in chemical manufacturing.
Mécanisme D'action
The compound functions through specific interactions with molecular targets, often involving binding to active sites of proteins or enzymes, inhibiting their function. These interactions can lead to modifications in signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison
When compared to similar compounds, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide exhibits unique features such as distinct binding affinities and reactivity profiles.
List of Similar Compounds
N-(2-(benzotriazinyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
N-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
N-(2-(quinolin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c20-11(10-7-14-17-15-10)13-5-6-19-12(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H,13,20)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOQSKNCILFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)


![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2655369.png)
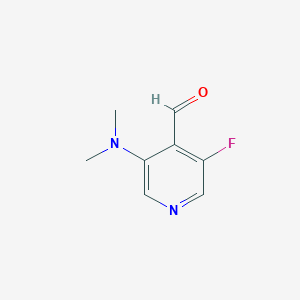
![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2655372.png)
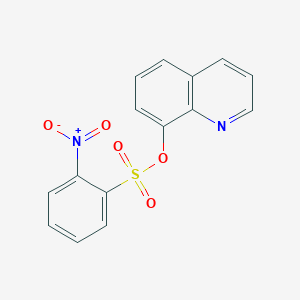
![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)
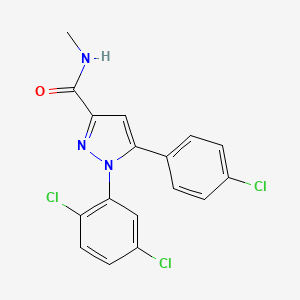
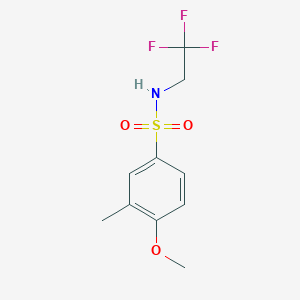
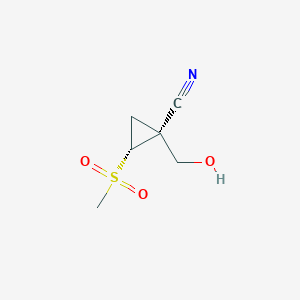
![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2655382.png)

